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Compound of Interest

Compound Name: 5-Methoxyindole-2-carboxylic acid

Cat. No.: B127561

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methoxyindole-2-carboxylic acid, a compound of interest in neuroprotective research. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. The *H and 13C NMR data for 5-Methoxyindole-2-carboxylic acid provide
detailed information about its proton and carbon environments.

1H NMR Data

The 'H NMR spectrum of 5-Methoxyindole-2-carboxylic acid was recorded in DMSO-de. The
chemical shifts (0) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift (5) in

Coupling Constant

Assignment Multiplicity .
ppm (J) in Hz
COOH ~12.9 Broad Singlet
NH ~11.6 Singlet J(NH, H3) = 2.1 Hz
H-4 7.370 Doublet J(H-4, H-6) = 0.7 Hz
J(H-6, H-7) = 8.9 Hz,
H-6 7.114 Doublet of Doublets
J(H-6, H-4) =25 Hz
H-3 7.045 Doublet J(H-3, NH) = 2.1 Hz
H-7 6.928 Doublet J(H-7, H-6) = 8.9 Hz
OCHs 3.769 Singlet

Data sourced from ChemicalBook.[1]

*C NMR Data

The 13C NMR spectral data for 5-Methoxyindole-2-carboxylic acid in DMSO-de reveals the

chemical shifts for each carbon atom in the molecule.
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Assignment Chemical Shift (d) in ppm
C=0 163.5
C-5 154.2
C-7a 131.9
C-2 129.8
C-3a 127.5
C-7 113.6
C-4 112.9
C-3 102.8
C-6 102.1
OCHs 55.2

Note: This data is based on a comprehensive spectroscopic and computational study.[2]

Experimental Protocol for NMR Analysis

Sample Preparation: A sample of approximately 40 mg of 5-Methoxyindole-2-carboxylic acid
is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-ds).[1]

Instrumentation: The spectra are typically recorded on a spectrometer operating at a frequency
of 400 MHz for *H NMR and 100 MHz for 3C NMR.[1]

Acquisition Parameters (*H NMR):

Pulse Program: Standard single-pulse sequence.

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-15 ppm).

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
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Acquisition Parameters (3C NMR):

Pulse Program: Standard proton-decoupled pulse sequence.

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-180 ppm).

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance
of 13C.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier
transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are
referenced to the residual solvent peak of DMSO-ds (& = 2.50 ppm for 1H and & = 39.52 ppm
for 13C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of 5-Methoxyindole-2-carboxylic acid exhibits characteristic absorption
bands corresponding to its functional groups. The data presented below is for a polymorph of
the compound.[3]

Wavenumber (cm~1) Assignment Intensity
O-H stretch (carboxylic acid

3200-2000 _ Broad
dimer)

~3300 N-H stretch Medium

1695 C=0 stretch (carboxylic acid) Strong

1259 C-O stretch (carboxylic acid) Strong

1206 C-O-C stretch (methoxy group)  Strong
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Note: The broadness of the O-H stretch is indicative of hydrogen bonding. The position of the
C=0 stretch suggests the presence of a carboxylic acid dimer in the solid state.[3]

Experimental Protocol for IR Spectroscopy

Sample Preparation: As 5-Methoxyindole-2-carboxylic acid is a solid, the spectrum can be
obtained using the KBr pellet method or as a thin solid film.

o KBr Pellet Method: A small amount of the finely ground compound (1-2 mg) is mixed with
approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then
pressed under high pressure to form a transparent pellet.

e Thin Solid Film Method: A small amount of the solid is dissolved in a volatile solvent (e.g.,
methanol or acetone). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and
the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm~1. A
background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
Electron lonization (EIl) is a common method for the analysis of small organic molecules.

Mass Spectrometry Data

The mass spectrum of 5-Methoxyindole-2-carboxylic acid was obtained using electron
ionization.
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m/z Relative Intensity Assignment

191 High [M]* (Molecular lon)
174 Moderate [M - OH]*

146 High [M - COOHJ*

131 Moderate [M - COOH - CHs]*
103 Moderate [C7Hs0]*

Data sourced from NIST WebBook.[4]

Fragmentation Pattern: The molecular ion at m/z 191 is prominent. Key fragmentation
pathways include the loss of a hydroxyl radical (-OH) to form the ion at m/z 174, and the loss of
the carboxylic acid group (-COOH) to yield the base peak at m/z 146. Further fragmentation of
the m/z 146 ion can occur through the loss of a methyl radical from the methoxy group.

Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe
or after separation by gas chromatography (GC), provided the compound is sufficiently volatile
and thermally stable.

lonization: Electron lonization (El) is used, where the sample molecules are bombarded with a
beam of high-energy electrons (typically 70 eV).

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to
separate the ions based on their mass-to-charge ratio.

Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 50-300)
to detect the molecular ion and significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 5-Methoxyindole-2-carboxylic acid.
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Compound Synthesis & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127561#spectroscopic-data-of-5-methoxyindole-2-
carboxylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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